molecular formula C16H9Cl2F B14071428 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene

1-(2,4-Dichlorophenyl)-4-fluoronaphthalene

Cat. No.: B14071428
M. Wt: 291.1 g/mol
InChI Key: UHXMEAHPQRUTDQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-4-fluoronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-4-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-4-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-10-5-6-13(15(18)9-10)12-7-8-16(19)14-4-2-1-3-11(12)14/h1-9H

InChI Key

UHXMEAHPQRUTDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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